Thiophene-3-carboxaldoxime
Overview
Description
Thiophene-3-carboxaldoxime is a chemical compound with the molecular formula C5H5NOS . Its average mass is 127.164 Da and its monoisotopic mass is 127.009186 Da . It is also known by other names such as (E)-N-Hydroxy-1-(3-thienyl)methanimine .
Synthesis Analysis
Thiophene derivatives, including Thiophene-3-carboxaldoxime, have been synthesized using Gewald synthesis . The structures of these compounds were confirmed by FTIR, MS, and 1H-NMR .
Molecular Structure Analysis
The molecular structure of Thiophene-3-carboxaldoxime can be represented in 3D . It has a double-bond stereo .
Chemical Reactions Analysis
Thiophene-3-carboxaldoxime is used as a reactant in the synthesis of nitriles by catalyzed dehydration of amides and oximes . It has also been involved in the oxidation reactions initiated by the hydroperoxyl radical .
Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, including Thiophene-3-carboxaldoxime, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Properties
Molecules with the thiophene ring system, such as Thiophene-3-carboxaldoxime, exhibit many pharmacological properties, including anticancer properties .
Anti-inflammatory Properties
Thiophene derivatives, including Thiophene-3-carboxaldoxime, have shown anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Properties
Thiophene derivatives have demonstrated antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.
Antihypertensive Properties
Thiophene derivatives have shown antihypertensive properties . This suggests potential applications in the treatment of hypertension.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can help protect metals from corrosion, extending their lifespan and reliability.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This opens up possibilities for their use in various electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives, including Thiophene-3-carboxaldoxime, are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in display technology.
Mechanism of Action
Target of Action
Thiophene-3-carboxaldoxime is a thiophene-based compound . Thiophene-based compounds are known to interact with receptors such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, making them primary targets of many anti-inflammatory drugs .
Mode of Action
Thiophene-3-carboxaldoxime, like other thiophene-based compounds, interacts with its targets (COX and LOX enzymes) to exert its effects .
Biochemical Pathways
The inhibition of COX and LOX enzymes by Thiophene-3-carboxaldoxime affects the arachidonic acid pathway . This pathway is responsible for the production of various pro-inflammatory mediators. By inhibiting COX and LOX enzymes, Thiophene-3-carboxaldoxime reduces the production of these mediators, thereby mitigating the inflammatory response .
Result of Action
The molecular and cellular effects of Thiophene-3-carboxaldoxime’s action are primarily related to its anti-inflammatory properties . By inhibiting the activity of COX and LOX enzymes, Thiophene-3-carboxaldoxime reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation at the molecular and cellular levels .
properties
IUPAC Name |
(NE)-N-(thiophen-3-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZUXSHORSJIZ-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-3-carbaldehyde oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Thiophene-3-carboxaldoxime interact with metal ions?
A: Thiophene-3-carboxaldoxime acts as a neutral ligand, coordinating to metal ions through the nitrogen atom of the oxime group. [, ] The oxime functional group remains protonated during complex formation. [, ] This coordination behavior has been observed with cobalt(II), nickel(II), and copper(II) halides. [, ]
Q2: What is the crystal structure of the complexes formed between Thiophene-3-carboxaldoxime and cobalt(II) or nickel(II) bromides?
A: X-ray diffraction studies reveal that both [CoBr2(3TCOH)4] and [NiBr2(3TCOH)4] adopt octahedral geometries. [] This indicates that the metal ion is surrounded by six ligands: four Thiophene-3-carboxaldoxime molecules and two bromide ions.
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